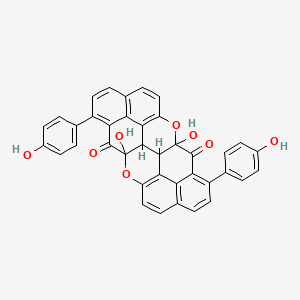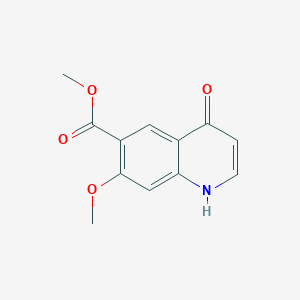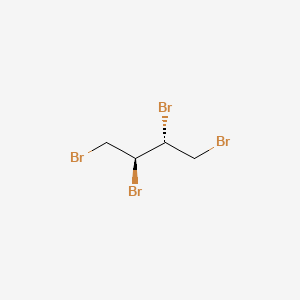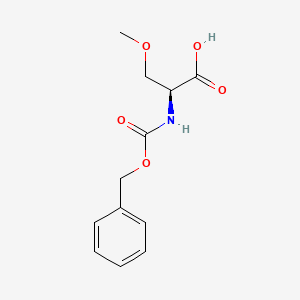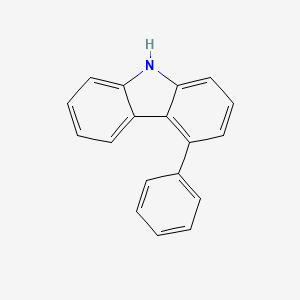
4-phenyl-9H-carbazole
概要
説明
4-Phenyl-9H-carbazole is a compound that is majorly used as an intermediate in electronic devices . Its molecular structure includes benzene rings, boronic acid pinacol ester, and carbazole rings .
Synthesis Analysis
The synthesis of carbazole derivatives like 4-phenyl-9H-carbazole involves Suzuki coupling reactions . The chemical synthesis method of a derivative, 9-(4-nitro-phenyl-sulfonyl)-9H-carbazole (NPhSCz), involves two dissimilar electropolymerization methods using a gold microelectrode and CFME with 0.1M NaClO4 or CH3CN solution .Molecular Structure Analysis
The molecular structure of 4-phenyl-9H-carbazole includes benzene rings, boronic acid pinacol ester, and carbazole rings .Chemical Reactions Analysis
Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives because the 2,7 and 3,6 positions are more active than the others . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .Physical And Chemical Properties Analysis
4-Phenyl-9H-carbazole has good thermal stabilities with high glass transition temperatures . It also has excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .科学的研究の応用
Electrochemical and Electrochromic Properties
4-Phenyl-9H-carbazole derivatives, such as 4-(9H-carbazol-9-yl)-phenyl-methanone (CPM) and its variants, have been synthesized and characterized for their electrochemical and electrochromic properties. These materials show well-defined oxidation and reduction processes, reasonable optical contrast, and fast switching times, making them suitable for electrochromic applications (Hu et al., 2013).
Polymer Synthesis for Optoelectronic Applications
Polymers based on 4-dialkylamino-phenyl substituents linked to carbazole, such as poly(9-(4-dioctylamino-phenyl)-9H-carbazole-2,7-diyl), have been synthesized and demonstrate unusual photophysical properties with solvent-dependent emission spectra. These polymers are significant for their potential use in optoelectronics, including organic light-emitting diodes (OLEDs) (Iraqi et al., 2006).
Antimicrobial Agent Synthesis
9H-Carbazole has been used as a precursor to synthesize new heterocyclic derivatives with demonstrated antimicrobial activities. These synthesized compounds were evaluated as potential antimicrobial agents, expanding the applicability of 4-phenyl-9H-carbazole derivatives in the pharmaceutical industry (Salih et al., 2016).
Biotransformation and Pharmacological Applications
Studies on the biotransformation of 9H-carbazole by bacteria have revealed its potential for producing hydroxylated metabolites, which are valuable for various pharmacological applications. The production of these metabolites depends on the bacterial strain and cultivation conditions, indicating the role of 4-phenyl-9H-carbazole derivatives in biosynthesis and pharmaceuticals (Waldau et al., 2009).
Safety And Hazards
将来の方向性
Carbazole-based compounds like 4-phenyl-9H-carbazole have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . They are also suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
特性
IUPAC Name |
4-phenyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N/c1-2-7-13(8-3-1)14-10-6-12-17-18(14)15-9-4-5-11-16(15)19-17/h1-12,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYZYLQHHQNSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-9H-carbazole | |
CAS RN |
1201561-34-3 | |
| Record name | 4-Phenyl-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

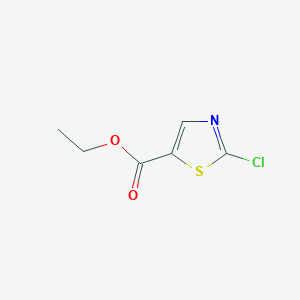
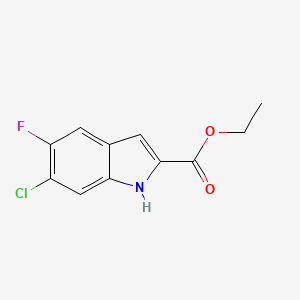
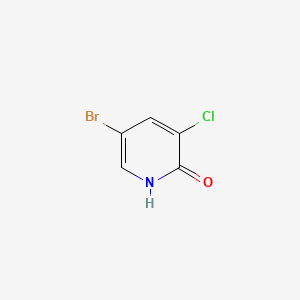
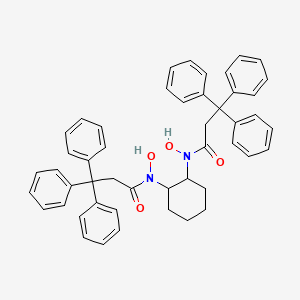
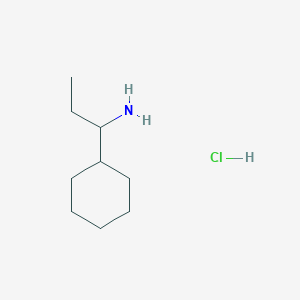
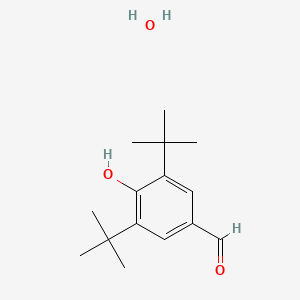
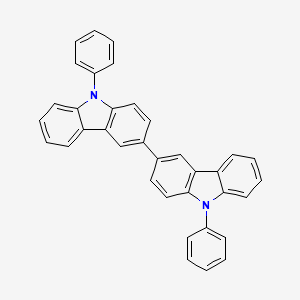
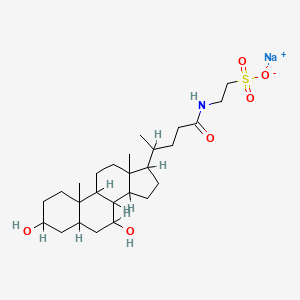
![(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1632175.png)
![3-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1632178.png)
